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Compound of Interest

Compound Name: 7-Acetyllycopsamine

Cat. No.: B1675738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the pyrrolizidine alkaloid, 7-Acetyllycopsamine. It includes a detailed analysis of its mass

spectrometry characteristics and discusses the general nuclear magnetic resonance

spectroscopic features of related compounds. Furthermore, this guide delves into the molecular

mechanisms underlying the hepatotoxicity of pyrrolizidine alkaloids, offering a visual

representation of the key signaling pathways involved.

Mass Spectrometry Data
Mass spectrometry is a critical tool for the identification and characterization of 7-
Acetyllycopsamine. The following tables summarize the key data obtained from Liquid

Chromatography-Electrospray Ionization-Ion Trap-Time of Flight (LC-ESI-ITFT) mass

spectrometry.

Table 1: LC-ESI-ITFT MS Data for 7-Acetyllycopsamine[1]
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Parameter Value

Molecular Formula C₁₇H₂₇NO₆

Molecular Weight 341.40 g/mol

Precursor m/z 342.1911

Precursor Adduct [M+H]⁺

Ionization Mode Positive

Fragmentation Mode HCD

Table 2: MS/MS Fragmentation Data for 7-Acetyllycopsamine[1]

Precursor m/z Collision Energy Fragment m/z
Relative
Abundance

342.1911 10% (nominal) 342.1914 999

342.1911 15% (nominal) 342.1913 999

180.102 11

120.0807 7

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed experimental ¹H and ¹³C NMR spectroscopic data, including chemical shifts and

coupling constants for 7-Acetyllycopsamine, are not readily available in publicly accessible

literature. However, the NMR spectra of pyrrolizidine alkaloids, in general, are well-

characterized.

¹H NMR spectra are instrumental in determining the structure of the necine base and the

esterifying acids. The chemical shifts and coupling patterns of the protons on the pyrrolizidine

ring system provide information about its stereochemistry.
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¹³C NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of these

alkaloids. The chemical shifts of the carbon atoms are sensitive to their chemical environment

and can be used to identify the different structural motifs within the molecule.

Experimental Protocols
LC-MS/MS Analysis of Pyrrolizidine Alkaloids
The following is a representative protocol for the analysis of pyrrolizidine alkaloids in plant

material, which can be adapted for 7-Acetyllycopsamine.[2][3][4][5]

Sample Preparation:[2][4][5]

Homogenize 1-2 g of the plant material.

Extract the sample with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) using

ultrasonication.

Centrifuge the mixture and collect the supernatant.

Neutralize the extract and perform solid-phase extraction (SPE) using a C18 cartridge for

purification.

Wash the cartridge and elute the alkaloids with methanol.

Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-

MS/MS analysis.

LC-MS/MS Conditions:[2][3][4][5][6]

LC System: Agilent 1290 Infinity Binary LC system or equivalent.[3]

Column: Agilent Extend-C18, 100 x 2.1 mm, 1.8 µm or similar reversed-phase column.[3]

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic

acid and ammonium formate.

Flow Rate: 0.5 mL/min.[6]
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Injection Volume: 10 µL.[6]

MS System: Agilent 6490 Triple Quadrupole LC-MS/MS system or equivalent.[3]

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]

Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification,

targeting specific precursor-to-product ion transitions for each alkaloid.

NMR Analysis of Pyrrolizidine Alkaloids
The following is a general protocol for the NMR analysis of purified pyrrolizidine alkaloids.[7][8]

Sample Preparation:[9][10][11]

Dissolve 5-25 mg of the purified alkaloid in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Methanol-d₄).

Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition:[7][8]

Spectrometer: Bruker Avance spectrometer (or equivalent) operating at a high frequency

(e.g., 500 MHz for ¹H).

¹H NMR: Acquire standard one-dimensional ¹H NMR spectra.

¹³C NMR: Acquire proton-decoupled one-dimensional ¹³C NMR spectra.

2D NMR: For complete structural elucidation, acquire two-dimensional NMR spectra such as

COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

Hepatotoxicity Signaling Pathway of Pyrrolizidine
Alkaloids
Pyrrolizidine alkaloids (PAs), including 7-Acetyllycopsamine, are known for their

hepatotoxicity.[12][13][14] The toxicity is initiated by the metabolic activation of the PAs in the
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liver by cytochrome P450 enzymes.[14] This process leads to the formation of highly reactive

pyrrolic esters. These reactive metabolites can then induce cellular damage through multiple

pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative

stress, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death

receptor) pathways.[12][13] Furthermore, pyrrolizidine alkaloids can cause endoplasmic

reticulum (ER) stress, which can also trigger apoptosis.[15][16]

Below is a diagram illustrating the key signaling pathways involved in pyrrolizidine alkaloid-

induced hepatotoxicity.
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Caption: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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